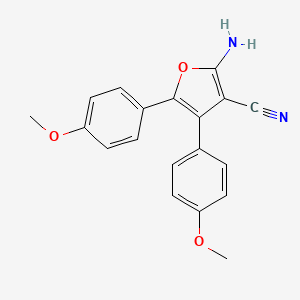

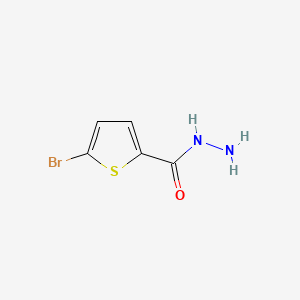

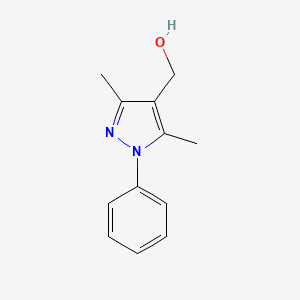

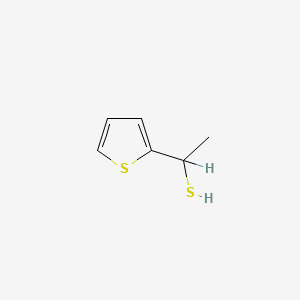

![molecular formula C8H8BrNOS B1271723 2-[(4-Bromofenil)tio]acetamida CAS No. 30243-07-3](/img/structure/B1271723.png)

2-[(4-Bromofenil)tio]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Bromophenyl)thio]acetamide is a synthetic compound that is used in a variety of scientific research applications. It is a type of brominated thioacetamide derivative that is known for its unique properties, including its ability to act as a ligand for various metal ions and its ability to bind to proteins. This compound has been used in a variety of biochemical and physiological studies and has been found to be a useful tool for researchers.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Este compuesto ha sido estudiado por su uso potencial en la lucha contra la resistencia a los fármacos por parte de las células cancerosas. Se ha utilizado en la síntesis de derivados que se han cribado para la actividad anticancerígena contra el adenocarcinoma de mama humano, MCF7, mostrando resultados prometedores .

Efectos Antimicrobianos

Se han realizado esfuerzos para estudiar las actividades farmacológicas de los derivados de este compuesto para los efectos antimicrobianos, que podrían ser significativos para abordar la resistencia a los fármacos por parte de los patógenos .

Modelado Molecular

El compuesto también se ha utilizado en estudios de modelado molecular para comprender sus interacciones a nivel molecular, lo que es crucial para los procesos de diseño y descubrimiento de fármacos .

Síntesis de Derivados

Hay investigaciones en curso sobre la síntesis de varios derivados de 2-[(4-Bromofenil)tio]acetamida para explorar sus propiedades farmacológicas y aplicaciones potenciales en medicina .

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes that can inhibit the growth of certain bacterial and cancerous cells .

Result of Action

Related compounds have shown promising antimicrobial and antiproliferative activities .

Análisis Bioquímico

Biochemical Properties

2-[(4-Bromophenyl)thio]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfhydryl groups in proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity, particularly those enzymes that rely on sulfhydryl groups for their catalytic function . Additionally, 2-[(4-Bromophenyl)thio]acetamide can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

2-[(4-Bromophenyl)thio]acetamide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . Furthermore, 2-[(4-Bromophenyl)thio]acetamide can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes . These effects on cellular processes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Bromophenyl)thio]acetamide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 2-[(4-Bromophenyl)thio]acetamide has been shown to inhibit the activity of certain proteases by binding to their active sites . This inhibition can result in the accumulation of substrate proteins and disruption of normal cellular processes. Additionally, 2-[(4-Bromophenyl)thio]acetamide can influence gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Bromophenyl)thio]acetamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Bromophenyl)thio]acetamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . This degradation can result in the formation of by-products that may have different biochemical activities. Long-term exposure to 2-[(4-Bromophenyl)thio]acetamide has been associated with changes in cellular metabolism and gene expression, which can have significant implications for cell function and viability .

Dosage Effects in Animal Models

The effects of 2-[(4-Bromophenyl)thio]acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-[(4-Bromophenyl)thio]acetamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

2-[(4-Bromophenyl)thio]acetamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biochemical activities and may contribute to the overall effects of the compound. Additionally, 2-[(4-Bromophenyl)thio]acetamide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[(4-Bromophenyl)thio]acetamide within cells and tissues are important factors that influence its biochemical activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, 2-[(4-Bromophenyl)thio]acetamide can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions can affect the overall distribution of the compound and its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of 2-[(4-Bromophenyl)thio]acetamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, 2-[(4-Bromophenyl)thio]acetamide has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANRZFAWSQOJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366962 |

Source

|

| Record name | 2-[(4-bromophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30243-07-3 |

Source

|

| Record name | 2-[(4-bromophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)